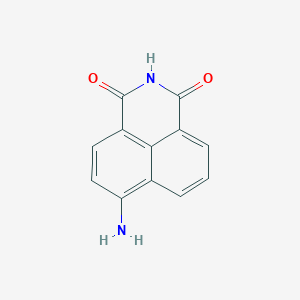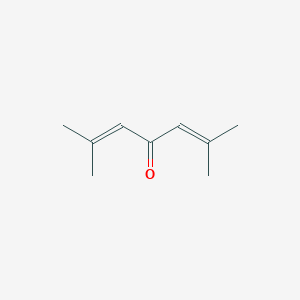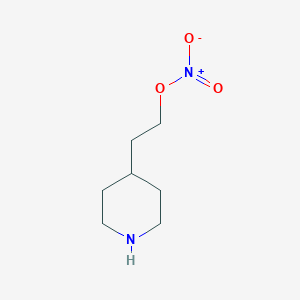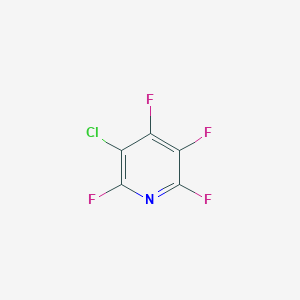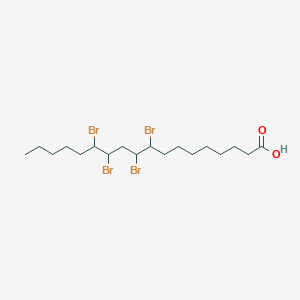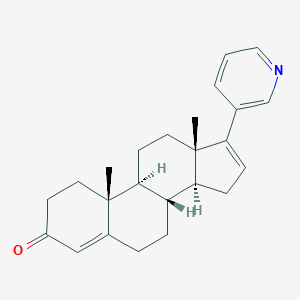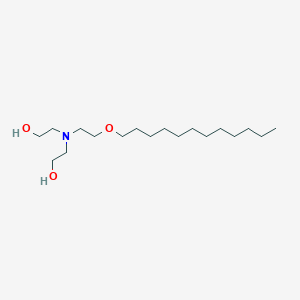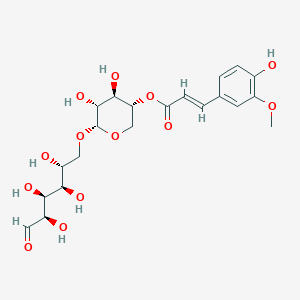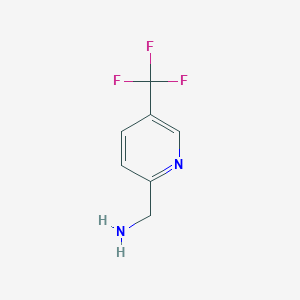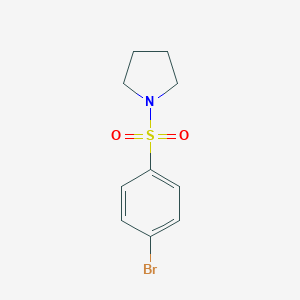
1-(4-Bromophenylsulfonyl)pyrrolidine
Vue d'ensemble
Description
1-(4-Bromophenylsulfonyl)pyrrolidine is a chemical compound that can be synthesized from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This synthesis is acid-catalyzed and occurs under mild conditions, which makes it a convenient method for producing pyrrolidine-1-sulfonylarene derivatives with a phenol fragment in the position 2 .
Synthesis Analysis
The synthesis of related arylsulfonyl compounds involves various steps, including the reaction of arylsulfonyl chlorides with substituted pyrroles and indoles or by condensing sulfonamides with 2,5-dimethoxytetrahydrofuran in glacial acetic acid . Another method includes the cross-coupling of bromopyridine and sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione with K2CO3 in DMF . These methods highlight the versatility and reactivity of the sulfonyl group in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, features a three-dimensional network stabilized by π–π interactions between the rings. The dihedral angle between the sulfonyl ring and the pyrrolopyridine unit is significant, indicating the potential for diverse molecular conformations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step and include nitration, chlorination, N-alkylation, reduction, and condensation . These reactions are crucial for introducing various functional groups and for the structural modification of the core molecule, which can significantly affect the biological activity and physical properties of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the substituents on the pyrrole ring and the nature of the sulfonyl group. For instance, the presence of an alkoxycarbonyl group at position 2 of the pyrrole ring is relevant to the anti-HIV-1 activity of pyrrolyl aryl sulfones . The synthesis and modification of these compounds can lead to variations in solubility, stability, and reactivity, which are important for their potential use in pharmaceutical applications.
Applications De Recherche Scientifique
Antimicrobial Activity : Research has demonstrated the effectiveness of compounds related to 1-(4-Bromophenylsulfonyl)pyrrolidine in antimicrobial applications. Novel cyclization methods were used to synthesize 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which showed considerable antimicrobial activity, with Minimum Inhibitory Concentration values ranging from 0.09-1.0 mg (Zareef, Iqbal, & Arfan, 2008).
Synthesis of Arylsulfonylpyrrolidines : Another study focused on the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, leading to the formation of new 1-(arylsulfonyl)pyrrolidines. This method is considered convenient for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).
Synthesis of Nitrophenyl Methanesulfonyl Pyrrolidine : A study detailed the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, a compound structurally related to 1-(4-Bromophenylsulfonyl)pyrrolidine, via a four-step reaction process. The synthesis started from benzyl chloride, demonstrating the versatility in creating various sulfonyl pyrrolidine derivatives (Xin Fei, 2004).
Catalysis in Organic Synthesis : Derivatives of pyrrolidine, such as 1-(4-Bromophenylsulfonyl)pyrrolidine, have been used in catalysis for organic synthesis. For instance, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine was used as an organocatalyst for asymmetric Michael addition reactions, demonstrating the potential of sulfonyl pyrrolidine derivatives in synthetic chemistry (Singh et al., 2013).
Synthesis of Bromophenols : Bromophenols, including natural products, have been synthesized using derivatives of 1-(4-Bromophenylsulfonyl)pyrrolidine. These compounds have shown significant antioxidant and anticholinergic activities, indicating their potential in pharmaceutical applications (Rezai et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJWOSNSJXQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353371 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644320 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromophenylsulfonyl)pyrrolidine | |
CAS RN |
136350-52-2 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


